4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 904807-77-8
VCID: VC2020221
InChI: InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
SMILES: CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

CAS No.: 904807-77-8

Cat. No.: VC2020221

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid - 904807-77-8

Specification

CAS No. 904807-77-8
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name 4-(2-tert-butylanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
Standard InChI Key OHADMZXCKCKARP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O
Canonical SMILES CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 4-(2-tert-butylanilino)-4-oxobutanoic acid, reflects its structure:

  • A butanoic acid core (CH2CH2COOH\text{CH}_2\text{CH}_2\text{COOH}) modified at the 4-position by a ketone group (C=O\text{C=O}).

  • A 2-tert-butylphenyl group (C6H4(C(CH3)3)\text{C}_6\text{H}_4(\text{C}(\text{CH}_3)_3)) attached via an amino group (NH\text{NH}) at the 2-position .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_{3}
Molecular Weight249.30 g/mol
CAS Number904807-77-8
Density1.2±0.1 g/cm³
Boiling Point259.2±0.0 °C (estimated)
Melting Point54–57 °C

The tert-butyl group enhances steric bulk, potentially influencing solubility and reactivity. The molecule’s planar amide linkage facilitates hydrogen bonding, critical for interactions in biological systems .

Spectral Characteristics

Spectral data from PubChem and related studies confirm its structure:

  • FT-IR: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and 3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Peaks at δ 1.3 ppm (9H, tert-butyl), δ 6.8–7.5 ppm (aromatic protons), and δ 2.5–3.2 ppm (methylene groups adjacent to carbonyls) .

  • ¹³C NMR: Signals at 180 ppm (carboxylic acid C=O), 170 ppm (ketone C=O), and 28–35 ppm (tert-butyl carbons) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multi-step organic reactions:

  • Sulfonylation: Reacting chlorobenzene with 4-methylbenzenesulfonyl chloride forms 1-chloro-4-tosylbenzene, which is oxidized to 4-[(4-chlorophenyl)sulfonyl]benzoic acid .

  • Acylation: The benzoic acid derivative is converted to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) .

  • Amination: The acyl chloride reacts with 2-tert-butylaniline to form the amide linkage .

Equation 1: Key Reaction Step

R-COOH+SOCl2R-COCl+HCl+SO2\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{HCl} + \text{SO}_2 \uparrow

Subsequent coupling with 2-tert-butylaniline yields the final product .

Optimization Challenges

  • Steric Hindrance: The bulky tert-butyl group slows reaction kinetics, necessitating elevated temperatures or catalysts .

  • Purification: Column chromatography or recrystallization is required to isolate the pure compound due to byproduct formation .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antimicrobial agents and enzyme inhibitors:

  • Antibacterial Activity: Derivatives with sulfonylbenzamide groups exhibit potency against Gram-positive bacteria (e.g., Enterococcus faecalis) at MIC values of 32 µg/mL .

  • Antifungal Potential: Oxazole derivatives derived from similar structures show efficacy against Candida albicans .

Chemical Research

  • Peptide Synthesis: The tert-butoxycarbonyl (Boc) group protects amines during solid-phase peptide synthesis, enabling controlled elongation .

  • Material Science: Its rigid aromatic backbone is explored in polymer crosslinking and dendrimer design .

Pharmacological and Biological Activity

Antimicrobial Mechanisms

  • Membrane Disruption: The hydrophobic tert-butylphenyl group integrates into bacterial cell membranes, causing leakage .

  • Enzyme Inhibition: Molecular docking studies suggest binding to alanine–glyoxylate aminotransferase, disrupting microbial metabolism .

OrganismActivity (MIC)Source
Enterococcus faecalis32 µg/mL
Candida albicans64 µg/mL

Toxicity Profile

  • Aquatic Toxicity: Daphnia magna assays indicate moderate toxicity (LC₅₀ = 50–100 µg/mL) .

  • Cytotoxicity: Limited data suggest low mammalian cell toxicity at therapeutic concentrations .

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the tert-butyl group to enhance bioavailability.

  • Drug Delivery Systems: Encapsulation in liposomes to mitigate toxicity .

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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